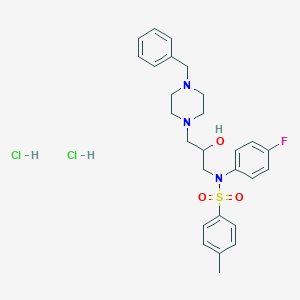

N-(3-(4-benzylpiperazin-1-yl)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide dihydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton (¹H) and carbon-13 (¹³C) NMR spectra provide critical insights into the compound’s structure. Predicted chemical shifts for key proton environments include:

Table 2: Expected ¹H NMR Signals

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Tosyl methyl (CH₃) | 2.43 | Singlet | 3H |

| Aromatic protons (tosyl) | 7.32–7.75 | Multiplet | 4H |

| 4-Fluorophenyl aromatic | 6.85–7.15 | Doublet | 4H |

| Piperazine CH₂ | 2.60–3.10 | Multiplet | 8H |

| Benzyl CH₂ | 3.70 | Singlet | 2H |

| Hydroxypropyl CH(OH) | 4.10 | Triplet | 1H |

| Hydroxypropyl CH₂ | 1.80–2.20 | Multiplet | 2H |

The ¹³C NMR spectrum would show characteristic signals for quaternary carbons in aromatic systems (120–140 ppm), sulfonamide sulfur-bound carbons (≈140 ppm), and aliphatic carbons in the piperazine ring (45–55 ppm).

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of the molecular ion ([M+H]⁺) is expected at m/z 570.5, with isotopic peaks reflecting the natural abundance of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, ³⁴S). Major fragmentation pathways include:

Cleavage of the sulfonamide bond :

- m/z 263.1 (C₁₃H₁₃FNO₂S⁺, 4-fluorophenyl tosyl fragment)

- m/z 308.2 (C₁₈H₂₂N₃O⁺, hydroxypropyl-benzylpiperazine fragment)

Loss of HCl : Sequential elimination of hydrochloric acid molecules from the dihydrochloride salt, producing peaks at m/z 534.5 and 498.5.

Piperazine ring opening : Formation of acyclic amine fragments at m/z 176.1 (C₁₁H₁₄N₂⁺) and 148.0 (C₉H₁₀N⁺).

Infrared Absorption Signatures

Fourier-transform infrared (FTIR) spectroscopy reveals functional group vibrations:

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3260–3350 | O-H stretch (hydroxypropyl) | Broad |

| 2925, 2850 | C-H stretch (aliphatic CH₂) | Medium |

| 1590–1610 | C=C aromatic stretch | Strong |

| 1345, 1160 | S=O asymmetric/symmetric stretch | Strong |

| 1220 | C-F stretch | Medium |

| 1100 | C-N stretch (piperazine) | Weak |

The strong sulfonamide S=O stretches at 1345 and 1160 cm⁻¹ are diagnostic for this functional group, while the broad O-H absorption around 3300 cm⁻¹ confirms the presence of the hydroxypropyl chain.

Properties

IUPAC Name |

N-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32FN3O3S.2ClH/c1-22-7-13-27(14-8-22)35(33,34)31(25-11-9-24(28)10-12-25)21-26(32)20-30-17-15-29(16-18-30)19-23-5-3-2-4-6-23;;/h2-14,26,32H,15-21H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCWQRBSQZENGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2CCN(CC2)CC3=CC=CC=C3)O)C4=CC=C(C=C4)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34Cl2FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(4-benzylpiperazin-1-yl)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide dihydrochloride, a compound with potential therapeutic applications, has garnered attention in recent research due to its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C20H24Cl2F N3O2S

- Molecular Weight : 426.39 g/mol

The structure includes a sulfonamide group, a piperazine ring, and a fluorophenyl moiety, which are pivotal for its biological interactions.

Research indicates that this compound functions primarily as an inhibitor of specific signaling pathways. Notably, it has been shown to inhibit the STAT3 signaling pathway, which is often dysregulated in various cancers. The inhibition of STAT3 can lead to reduced cell proliferation and increased apoptosis in cancer cells, making this compound a candidate for anticancer therapy .

Anticancer Properties

- Cell Proliferation : In vitro studies have demonstrated that the compound significantly reduces the proliferation of cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) by inducing cell cycle arrest at the G1 phase.

- Apoptosis Induction : Flow cytometry assays revealed that treatment with this compound leads to increased annexin V staining, indicating enhanced apoptosis in treated cells compared to controls .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating cytokine production. It has been shown to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases .

Case Studies

- Study on Lung Cancer : A preclinical study evaluated the effects of the compound on A549 cells. Results indicated a 70% reduction in cell viability at a concentration of 10 µM after 48 hours of treatment. Mechanistic studies suggested that this effect was mediated through the inhibition of the STAT3 pathway, leading to decreased expression of cyclin D1 and increased expression of p21 .

- Study on Inflammatory Response : In an animal model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in serum levels of inflammatory markers. Histological analysis showed decreased infiltration of neutrophils in treated animals compared to controls, supporting its anti-inflammatory potential .

Data Tables

| Biological Activity | Effect | Concentration | Cell Line/Model |

|---|---|---|---|

| Cell Proliferation | 70% reduction in viability | 10 µM | A549 (Lung Cancer) |

| Apoptosis Induction | Increased annexin V staining | 10 µM | MDA-MB-231 (Breast Cancer) |

| Cytokine Production | Decreased TNF-alpha and IL-6 levels | 5 µM | Macrophage model |

Comparison with Similar Compounds

Research Findings and Data Gaps

- Biological Data : The evidence lacks comparative efficacy, toxicity, or binding affinity data for the target compound. Further studies are needed to evaluate its pharmacokinetic profile relative to analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.